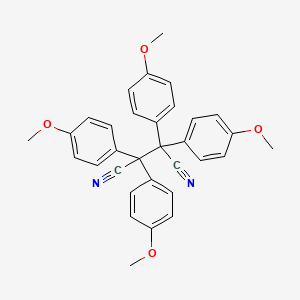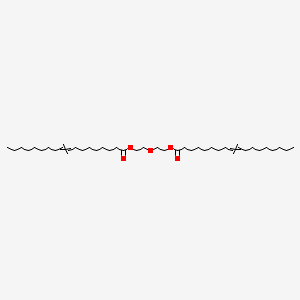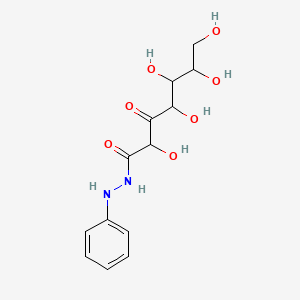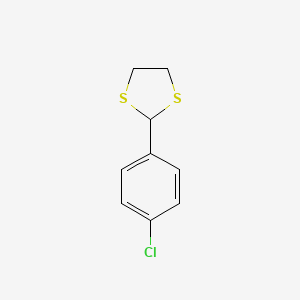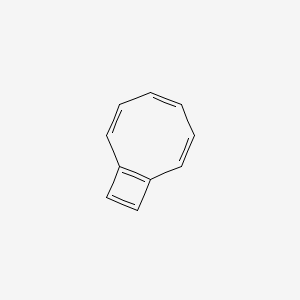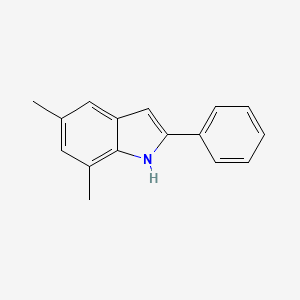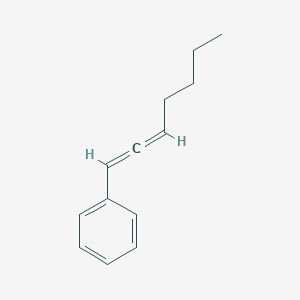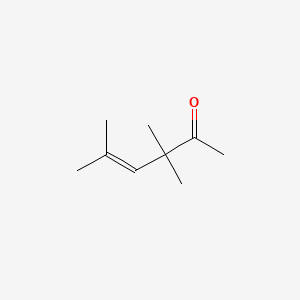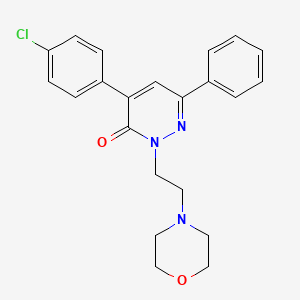
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The compound also features a p-chlorophenyl group at position 4, a 2-morpholinoethyl group at position 2, and a phenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The p-chlorophenyl, 2-morpholinoethyl, and phenyl groups can be introduced through various substitution reactions. For example, the p-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the 2-morpholinoethyl group can be added through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-piperidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-piperazinoethyl)-6-phenyl-
Uniqueness
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to the presence of the 2-morpholinoethyl group, which imparts distinct chemical and biological properties This differentiates it from similar compounds with different substituents, such as piperidinoethyl or pyrrolidinoethyl groups
Properties
CAS No. |
23338-46-7 |
|---|---|
Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-6-17(7-9-19)20-16-21(18-4-2-1-3-5-18)24-26(22(20)27)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2 |
InChI Key |
FQJPOUFLBABUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


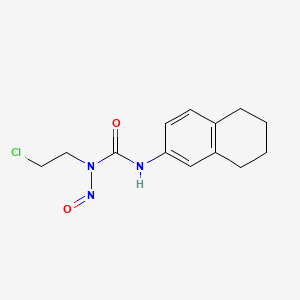
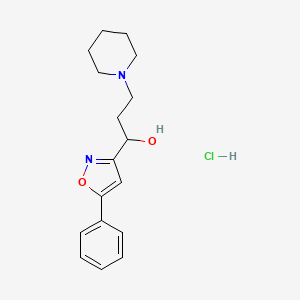
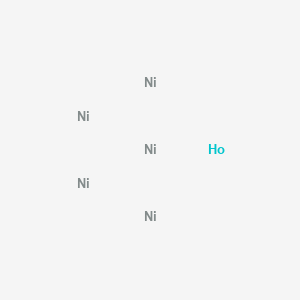
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
